Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate
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Overview
Description
Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate typically involves the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of a base, followed by cyclization with a thioamide. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The fluorophenyl group enhances its binding affinity, while the thiazole ring contributes to its overall stability and reactivity. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure but with a chloro group instead of a carbamate moiety.
Ethyl (4-fluorobenzoyl)acetate: Contains a fluorophenyl group but lacks the thiazole ring.
Uniqueness
Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate is unique due to its combination of a fluorophenyl group, thiazole ring, and carbamate moiety. This unique structure imparts specific chemical properties and potential biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C12H11FN2O2S |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C12H11FN2O2S/c1-2-17-12(16)15-11-14-10(7-18-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15,16) |
InChI Key |
MPFUGLFCQFTLEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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